(E)-4-ethoxy-N-(4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide
Description
Properties
IUPAC Name |
(NE)-4-ethoxy-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-2-23-13-7-9-14(10-8-13)24(21,22)19-17-11-12-18(20)16-6-4-3-5-15(16)17/h3-12H,2H2,1H3/b19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVQYPFKKQDBIX-HTXNQAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-ethoxy-N-(4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes an ethoxy group, a naphthalene core, and a sulfonamide group. Its molecular formula is , with a molecular weight of 448.5 g/mol. The IUPAC name is (NZ)-4-ethoxy-N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It may also interact with various receptors, influencing signaling cascades that affect cellular responses.
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways.
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Bacterial Infection Model : In an animal model of bacterial infection, administration of this compound led to a marked decrease in bacterial load and improved survival rates compared to controls.
- Inflammation Model : In models of acute inflammation, the compound reduced edema formation and inflammatory cell infiltration, supporting its role as an anti-inflammatory agent.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-Ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | Similar sulfonamide group | Moderate anticancer activity |
| 4-Ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide | Lacks naphthalene core | Limited antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Naphthoquinone Scaffold
The naphthoquinone moiety is a common feature in several bioactive compounds. For example:
- Compound 14b (): Features a thiophene-2-sulfonamide group and a 1-methyltetrazole-5-thiol substituent. This compound demonstrated proteasome inhibitory activity, with a molecular ion peak at m/z 418.01 (M+H)+ and distinct NMR shifts (e.g., δ 8.26–8.15 ppm for aromatic protons).
- Compound 35 (): Contains a 4-chlorobenzenesulfonamide group and a 1H-tetrazol-5-ylthio substituent, showing a melting point of 180.9°C and 98% HPLC purity.
Sulfonamide Variations
Sulfonamide derivatives with different aryl groups exhibit varied bioactivities:
- N-(pyridin-2-yl)benzenesulfonamide derivatives (): Demonstrated low bee toxicity and insecticidal activity, attributed to the pyridinyl group’s hydrogen-bonding capacity.
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Synthesized for antimicrobial screening, highlighting the role of oxazole substituents in target interactions.
Physicochemical and Spectroscopic Properties
Key properties of structural analogs include:
The ethoxy group in the target compound would likely result in distinct NMR shifts (e.g., δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and a higher molecular weight compared to chloro or methyl analogs .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (E)-4-ethoxy-N-(4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling 4-ethoxybenzenesulfonyl chloride with a 4-oxonaphthalen-1(4H)-ylidene precursor under basic conditions (e.g., pyridine or triethylamine). Microwave-assisted synthesis () can enhance reaction efficiency by reducing time and improving regioselectivity. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), inert atmosphere (N₂/Ar), and temperature (60–80°C). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?
- Methodology : Use ¹H/¹³C NMR to confirm proton environments (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; naphthoquinone carbonyl δ ~180 ppm). IR spectroscopy identifies key functional groups: sulfonamide S=O stretches (1350–1150 cm⁻¹), C=O (1680–1640 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₁₈H₁₅NO₄S: 341.32 g/mol). For crystalline samples, X-ray diffraction (SHELX refinement) determines absolute configuration and hydrogen-bonding patterns .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodology : Test solubility in polar (DMSO, methanol) and non-polar solvents (dichloromethane, ethyl acetate) via saturation assays. Stability studies: incubate at pH 2–12 (37°C, 24h) and analyze degradation by TLC or LC-MS. The ethoxy and sulfonamide groups confer moderate solubility in organic solvents but susceptibility to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodology : Address variability in antimicrobial MIC values (e.g., 15.6–125 μM in ) by standardizing assays:
- Use consistent bacterial strains (e.g., S. aureus ATCC 25923).
- Include positive controls (e.g., ampicillin) and vehicle controls (DMSO ≤1%).
- Validate via dose-response curves (IC₅₀/EC₅₀ calculations). For conflicting enzyme inhibition data (e.g., hCA IX IC₅₀ = 43 nM vs. weaker activity in other studies), confirm assay conditions (pH, cofactors) and compound purity (>95% by HPLC) .
Q. What strategies are effective for elucidating the mechanism of action against anticancer targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with hCA XII (PDB ID: 1JD0). Focus on sulfonamide-Zn²⁺ coordination and π-π stacking with naphthoquinone.
- Cellular assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer lines (e.g., MCF-7, HeLa).
- Pathway analysis : Western blotting for p53, Bcl-2, and caspase-3 activation. Compare to structurally analogous compounds () to identify critical substituents .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Synthesize derivatives with modified substituents:
- Ethoxy group : Replace with methoxy, propoxy, or halogens (Cl, F).
- Naphthoquinone : Substitute with anthraquinone or heterocycles (thiophene, pyridine).
Evaluate changes in bioactivity (e.g., 10-fold IC₅₀ shifts with halogen substitution) and logP (HPLC-derived hydrophobicity indices). Use QSAR models (Molinspiration, SwissADME) to predict pharmacokinetic profiles .
Q. What crystallographic techniques are recommended for analyzing hydrogen-bonding networks in this compound?
- Methodology : Grow single crystals via slow evaporation (ethanol/water, 25°C). Collect diffraction data (Mo-Kα, λ = 0.71073 Å) and refine with SHELXL ( ). Use ORTEP-3 ( ) for thermal ellipsoid visualization and Mercury for Hirshfeld surface analysis. Identify key interactions (e.g., N–H···O=S, C–H···π) and quantify via graph-set notation (e.g., R₂²(8) motifs) .
Key Notes
- Contradictions : Discrepancies in bioactivity may arise from assay variability or impurity profiles. Always cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Advanced Tools : Leverage computational modeling (Molecular Dynamics, DFT) to rationalize experimental observations and guide synthetic efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
